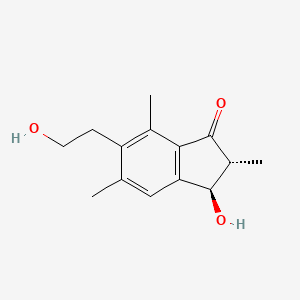
4-(Piperidin-1-yl)benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-1-yl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring, which is further substituted with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)benzene-1-diazonium typically involves the diazotization of 4-(Piperidin-1-yl)aniline. The process begins with the preparation of 4-(Piperidin-1-yl)aniline, which can be synthesized through the nucleophilic aromatic substitution of 4-chloronitrobenzene with piperidine, followed by reduction of the nitro group to an amine. The diazotization reaction is then carried out by treating 4-(Piperidin-1-yl)aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the diazotization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-1-yl)benzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic media with the corresponding nucleophile.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: 4-(Piperidin-1-yl)aniline.
Applications De Recherche Scientifique
4-(Piperidin-1-yl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-1-yl)benzene-1-diazonium primarily involves its diazonium group, which can undergo electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted benzene derivatives. In biological systems, it may interact with nucleophilic sites on proteins and nucleic acids, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Morpholin-4-yl)benzene-1-diazonium
- 4-(Pyrrolidin-1-yl)benzene-1-diazonium
- 4-(Piperidin-1-yl)benzene-1-sulfonyl chloride
Uniqueness
4-(Piperidin-1-yl)benzene-1-diazonium is unique due to the presence of the piperidine moiety, which imparts distinct steric and electronic properties compared to other diazonium compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
46313-41-1 |
|---|---|
Formule moléculaire |
C11H14N3+ |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
4-piperidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c12-13-10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2/q+1 |
Clé InChI |
OWJOUAQWZXIVJP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


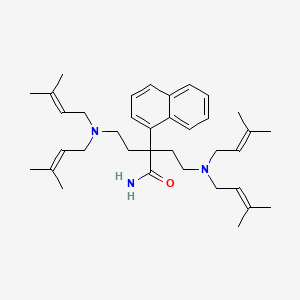
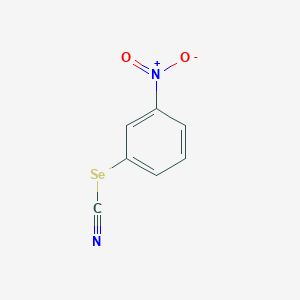
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)

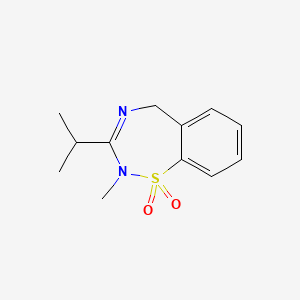
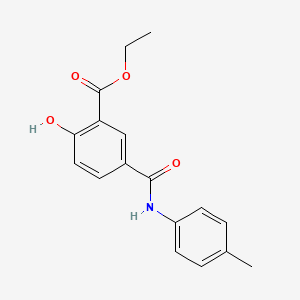
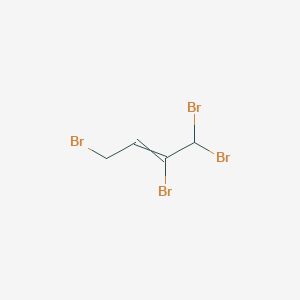
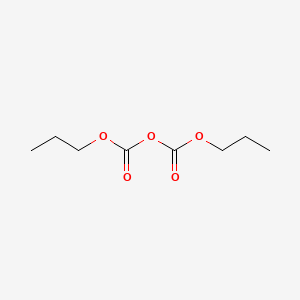
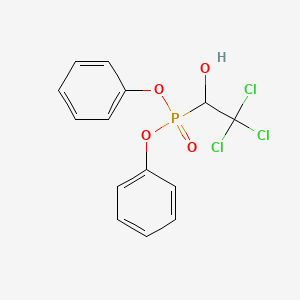
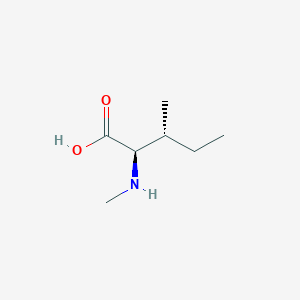
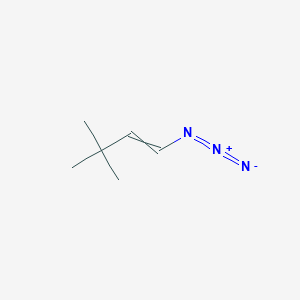
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
